molecular formula C10H12N4 B2376609 2,4-dimethyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 1342176-85-5

2,4-dimethyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B2376609
CAS No.: 1342176-85-5
M. Wt: 188.234
InChI Key: ZFLVGVQWPSOVHJ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole is an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole can be synthesized through a variety of methods. One such method involves the cyclization of amido-nitriles, which is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.61 D .


Chemical Reactions Analysis

Imidazole is an important structural motif in functional molecules and is utilized in a diverse range of applications . It is used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water, producing a mildly alkaline solution . It has a melting point of 89 to 91 °C and a boiling point of 256 °C .

Scientific Research Applications

Synthesis and Biological Applications

  • Insecticidal and Antibacterial Potential : Compounds structurally related to 2,4-dimethyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine have been synthesized and evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This suggests potential applications in developing new pesticides and antibacterial agents (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Material Science and Coordination Chemistry

  • Metallic Grids and Anion Encapsulation : Research on ligands similar to the target molecule has led to the development of new types of metallic grids capable of encapsulating anions, suggesting applications in molecular recognition, sensor design, and materials science (B. Manzano et al., 2008).

Advanced Glycation End-Products

  • Formation and Detection : Studies on the formation of advanced glycation end-products involving compounds with imidazole rings indicate relevance in understanding the complications of diabetes and neurodegenerative diseases. This highlights potential applications in medical research and the development of therapeutic strategies (I. Nemet, L. Varga-Defterdarović, & Z. Turk, 2006).

Synthetic Chemistry

  • Regiospecific Synthesis : Research demonstrates regiospecific one-pot synthesis methods for pyrimidine derivatives, indicating potential applications in the streamlined production of complex heterocyclic compounds, which could be beneficial for pharmaceutical synthesis and organic chemistry (D. Prajapati, Mukut Gohain, & A. Thakur, 2006).

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Properties

IUPAC Name

2,4-dimethyl-6-(2-methylimidazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-6-10(13-8(2)12-7)14-5-4-11-9(14)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLVGVQWPSOVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2C=CN=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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